tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a bicyclic compound that features a unique structure with a tert-butyl ester group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor in the presence of a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like diisopropylethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate serves as a valuable intermediate for the construction of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its bicyclic structure and functional groups can interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the desired biological effects.
Comparison with Similar Compounds
- tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
- tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to the presence of the aminomethyl group, which imparts distinct reactivity and interaction profiles. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-8(7-13)9-6-10(9)14/h8-10H,4-7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOIEUURJNTOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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